molecular formula C28H29F3N6O2 B11781239 3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate

3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate

Cat. No.: B11781239
M. Wt: 538.6 g/mol
InChI Key: ONMHOIZASBIIKQ-UHFFFAOYSA-N
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Description

3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a pyrazole ring, and a pyrrolopyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for developing new drugs targeting various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for creating polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological pathways . This interaction can lead to changes in cellular processes, making it a valuable tool for studying and potentially treating diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate apart from similar compounds is its unique combination of structural elements. The presence of the piperidine, pyrazole, and pyrrolopyridine rings in a single molecule provides a versatile platform for various chemical modifications and applications. This structural uniqueness enhances its potential in scientific research and industrial applications.

Properties

Molecular Formula

C28H29F3N6O2

Molecular Weight

538.6 g/mol

IUPAC Name

3-[3-[5-(1-piperidin-4-ylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]pentanenitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H28N6.C2HF3O2/c1-2-18(6-9-27)19-4-3-5-20(12-19)25-16-30-26-24(25)13-21(14-29-26)22-15-31-32(17-22)23-7-10-28-11-8-23;3-2(4,5)1(6)7/h3-5,12-18,23,28H,2,6-8,10-11H2,1H3,(H,29,30);(H,6,7)

InChI Key

ONMHOIZASBIIKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)C1=CC=CC(=C1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCNCC5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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